Mebeverine

Descripción general

Descripción

La mebeverina es un fármaco que se utiliza principalmente para aliviar los síntomas del síndrome del intestino irritable (SII) y otros trastornos gastrointestinales. Funciona como un antiespasmódico, relajando los músculos del intestino y sus alrededores para aliviar el dolor y la incomodidad asociados con estas afecciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El clorhidrato de mebeverina se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la reacción de 4-metoxifenilacetonitrilo con 3,4-dimetoxi benzoato de etilo en presencia de una base para formar el compuesto intermedio. Este intermedio se somete luego a hidrogenación y posterior esterificación para producir clorhidrato de mebeverina .

Métodos de Producción Industrial

En entornos industriales, el clorhidrato de mebeverina a menudo se produce utilizando reactores químicos a gran escala. El proceso implica el control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza. El producto final generalmente se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones

La mebeverina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La mebeverina se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos o en el grupo éster.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de mebeverina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Irritable Bowel Syndrome (IBS)

Mebeverine is widely recognized for its role in managing IBS symptoms. A systematic review encompassing multiple clinical trials indicates that this compound effectively reduces abdominal pain and improves overall patient satisfaction compared to placebo. The relative risk for clinical improvement was reported as 1.13, suggesting a modest but clinically relevant benefit .

Efficacy in Adults

- Study Findings : In a meta-analysis involving eight randomized trials with a total of 555 patients, this compound demonstrated a statistically significant improvement in abdominal pain relief and global symptom assessment compared to placebo .

- Dosage : Both 135 mg and 200 mg doses were found effective, with no significant difference in efficacy between them .

Pediatric Functional Abdominal Pain

Recent studies have explored the use of this compound in children suffering from functional abdominal pain (FAP). A randomized controlled trial involving 115 children indicated that while this compound showed some efficacy, the results were not statistically significant when compared to placebo .

Key Findings:

- Response Rate : The treatment response rate was higher in the this compound group (54.5%) compared to placebo (39.5%) after four weeks, but this did not reach statistical significance (p = 0.117) .

Other Gastrointestinal Disorders

This compound has also been investigated for its potential benefits in various gastrointestinal conditions beyond IBS:

- Functional Dyspepsia : Some studies suggest that this compound may alleviate symptoms associated with functional dyspepsia, although more research is needed to establish its efficacy definitively.

- Post-operative Gastrointestinal Dysfunction : Preliminary evidence indicates that this compound may help manage gastrointestinal motility issues following surgical procedures.

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound compared to placebo:

| Study Type | Sample Size | This compound Dose | Improvement Rate (this compound) | Improvement Rate (Placebo) | Statistical Significance |

|---|---|---|---|---|---|

| Adult IBS Meta-analysis | 555 | 135/200 mg | 63% | 38% | Not significant |

| Pediatric Functional Abdominal Pain | 115 | 135 mg | 54.5% | 39.5% | Not significant |

Safety and Tolerability

This compound is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include mild gastrointestinal disturbances, but serious complications are rare . Its safety profile makes it suitable for long-term use in managing chronic gastrointestinal conditions.

Case Studies and Clinical Experiences

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study A : A patient with chronic IBS experienced significant symptom relief after initiating treatment with this compound, reporting improved quality of life over six months.

- Case Study B : A pediatric patient diagnosed with FAP showed notable improvement after four weeks of treatment with this compound, although follow-up indicated variability in response.

Mecanismo De Acción

La mebeverina funciona actuando directamente sobre el músculo liso del tracto gastrointestinal. Aunque el mecanismo exacto no se comprende completamente, se cree que involucra múltiples vías:

Modulación del Canal Iónico: La mebeverina puede disminuir la permeabilidad del canal iónico, lo que lleva a la relajación muscular.

Inhibición de la Recaptación de Noradrenalina: Puede bloquear la recaptación de noradrenalina, mejorando sus efectos relajantes musculares.

Efecto Anestésico Local: La mebeverina puede tener un efecto anestésico local en los músculos del intestino.

Interacción con el Receptor Muscarínico: Puede interactuar débilmente con los receptores muscarínicos, contribuyendo a sus efectos antiespasmódicos

Comparación Con Compuestos Similares

Compuestos Similares

Papaverina: Un fármaco antiespasmódico más antiguo con un mecanismo de acción similar.

Verapamilo: Un bloqueador de los canales de calcio con propiedades antiespasmódicas.

Diciclomina: Otro antiespasmódico utilizado para tratar el SII.

Unicidad

La mebeverina es única en su acción específica sobre el músculo liso del tracto gastrointestinal sin efectos secundarios anticolinérgicos sistémicos significativos. Esto la convierte en una opción preferida para los pacientes que son sensibles a los efectos secundarios de otros antiespasmódicos .

Actividad Biológica

Mebeverine is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, and recent research findings.

This compound acts as a smooth muscle relaxant, targeting the gastrointestinal tract. Its primary mechanism involves inhibition of calcium influx into smooth muscle cells, thereby reducing muscle contractions. This action is believed to alleviate symptoms associated with spastic conditions of the gastrointestinal tract, such as abdominal pain and discomfort.

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound in treating IBS and related conditions. A systematic review and meta-analysis encompassing multiple randomized controlled trials provide insights into its effectiveness:

While this compound has shown some efficacy in symptom relief, results indicate that its effectiveness may not always be statistically significant compared to placebo, particularly in adult populations.

Case Studies

A notable case study analyzed this compound's impact on IBS patients, highlighting its safety profile and tolerability. The study concluded that while this compound is generally well-tolerated, its clinical benefits might be influenced by high placebo response rates commonly seen in IBS treatments .

Recent Research Findings

Recent investigations have focused on the development of novel derivatives of this compound with enhanced biological activity. A study highlighted several this compound precursors demonstrating promising spasmolytic effects through in silico and in vitro evaluations:

- 3-Methyl-1-phenylbutan-2-amine : Identified as a leading compound due to its significant modulation of bioelectrical activity and lack of cytotoxicity against human cell lines .

These findings suggest potential pathways for improving treatment options for IBS through modified this compound compounds.

Propiedades

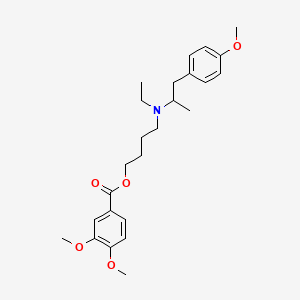

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKHNNGDFVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2753-45-9 (hydrochloride) | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023238 | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-06-7 | |

| Record name | (±)-Mebeverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebeverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.